molecular formula C14H9ClN2O2 B11769708 4-(5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl)phenol

4-(5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl)phenol

Cat. No.: B11769708
M. Wt: 272.68 g/mol
InChI Key: FJBHLZFZUJUNII-UHFFFAOYSA-N
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Description

4-(5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl)phenol is an organic compound that belongs to the class of oxadiazoles. This compound is characterized by the presence of a chlorophenyl group and a phenol group attached to an oxadiazole ring. Oxadiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl)phenol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chlorobenzohydrazide with a suitable carboxylic acid derivative under dehydrating conditions to form the oxadiazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.

    Substitution: Nucleophiles such as amines or thiols can react with the chlorophenyl group under basic conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of reduced oxadiazole derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4-(5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl)phenol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its diverse biological activities.

    Industry: Used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl)phenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    4-(5-(2-Chlorophenyl)-1,2,4-thiadiazol-3-yl)phenol: Similar structure but contains a thiadiazole ring instead of an oxadiazole ring.

    4-(5-(2-Chlorophenyl)-1,2,4-triazol-3-yl)phenol: Contains a triazole ring instead of an oxadiazole ring.

Uniqueness

4-(5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl)phenol is unique due to the presence of the oxadiazole ring, which imparts specific chemical and biological properties. The oxadiazole ring can enhance the compound’s stability and biological activity compared to similar compounds with different heterocyclic rings.

Properties

Molecular Formula

C14H9ClN2O2

Molecular Weight

272.68 g/mol

IUPAC Name

4-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenol

InChI

InChI=1S/C14H9ClN2O2/c15-12-4-2-1-3-11(12)14-16-13(17-19-14)9-5-7-10(18)8-6-9/h1-8,18H

InChI Key

FJBHLZFZUJUNII-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC=C(C=C3)O)Cl

Origin of Product

United States

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